molecular formula C17H16N4O5 B10950741 N-(4-methoxybenzyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-(4-methoxybenzyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10950741
M. Wt: 356.33 g/mol
InChI Key: ZHYBTUCMAPKJHV-UHFFFAOYSA-N
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Description

N~2~-(4-METHOXYBENZYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHOXYBENZYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps:

    Formation of the 4-methoxybenzylamine: This can be synthesized from p-anisaldehyde through reductive amination.

    Synthesis of the 4-nitro-1H-pyrazole: This involves nitration of pyrazole followed by appropriate protection and deprotection steps.

    Coupling Reaction: The final step involves coupling the 4-methoxybenzylamine with the 4-nitro-1H-pyrazole derivative under suitable conditions to form the desired furanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-METHOXYBENZYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-amino-1H-pyrazole derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N~2~-(4-METHOXYBENZYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(4-METHOXYBENZYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxybenzyl and pyrazole moieties can interact with various biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-METHOXYBENZYL)-5-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
  • N~2~-(4-METHOXYBENZYL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Uniqueness

N~2~-(4-METHOXYBENZYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H16N4O5/c1-25-14-4-2-12(3-5-14)8-18-17(22)16-7-6-15(26-16)11-20-10-13(9-19-20)21(23)24/h2-7,9-10H,8,11H2,1H3,(H,18,22)

InChI Key

ZHYBTUCMAPKJHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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